4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine ring substituted with a methanesulfonyl group at position 6 and a phenyl ring at position 2. The acetyl group at position 4 of the benzene sulfonamide moiety contributes to its structural uniqueness. This compound is hypothesized to exhibit biological activity due to its sulfonamide backbone, a feature shared with cyclooxygenase-2 (COX-2) inhibitors like celecoxib . Its synthesis likely involves coupling of the pyridazine and phenyl moieties followed by sulfonylation and acetylation steps, analogous to methods described for related sulfonamides .
Properties
IUPAC Name |
4-acetyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-13(23)14-6-8-17(9-7-14)29(26,27)22-16-5-3-4-15(12-16)18-10-11-19(21-20-18)28(2,24)25/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJRTJJOVJQKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the acetyl and methanesulfonyl groups. The synthetic route may involve the use of reagents such as sulfonyl chlorides, acetylating agents, and pyridazine derivatives. Reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of sulfonamide derivatives, including 4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide. For instance, derivatives of sulfonamides have been shown to inhibit carbonic anhydrase IX, a target in cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM, indicating strong inhibitory effects against cancer cell proliferation .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Research indicates that similar sulfonamide derivatives can suppress microbial biofilm formation and show effectiveness against various bacterial strains . The antimicrobial evaluation often includes minimum inhibitory concentration (MIC) assays to determine the efficacy of these compounds.
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating Alzheimer's disease . The specific derivative has potential applications in neurodegenerative disease treatment due to its structural properties that facilitate enzyme binding.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzenesulfonamide derivatives demonstrated that compounds structurally similar to this compound exhibited significant apoptosis induction in MDA-MB-231 breast cancer cells, showcasing their potential as anticancer agents .
Case Study 2: Antimicrobial Evaluation
In a comparative study evaluating the antimicrobial efficacy of various sulfonamides, the compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or it may interfere with cancer cell signaling pathways, resulting in anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences:
The methanesulfonyl group on the pyridazine ring distinguishes this compound from structurally related analogs. Below is a detailed comparison with two closely related compounds from the evidence:
Functional Implications:
Methanesulfonyl vs. This could influence binding affinity in pharmacological targets, such as COX-2. Cyclic amines (azepane, methylpiperidine) introduce steric bulk, which may reduce metabolic clearance but also limit solubility .
Positional Isomerism :
- The phenyl ring in the target compound is substituted at position 3, whereas the analog in has a substitution at position 3. This positional difference could affect molecular conformation and target engagement .
Biological Activity Context: While the target compound’s activity is undocumented, structurally similar sulfonamides in –7 exhibit COX-2 inhibition. For example, a quinazolinone-sulfonamide hybrid showed 47.1% COX-2 inhibition at 20 μM, though less potent than celecoxib (80.1% at 1 μM) . The methanesulfonyl group may modulate such activity, but empirical validation is required.
Characterization:
- Spectroscopy : Expected ¹H-NMR signals include aromatic protons (δ 7.0–8.5 ppm), acetyl methyl (δ ~2.6 ppm), and methanesulfonyl (δ ~3.3 ppm). ¹³C-NMR would confirm carbonyl (δ ~170 ppm) and sulfonamide (δ ~125 ppm) groups .
- Mass Spectrometry : ESI–MS would show molecular ion peaks consistent with the calculated molecular weight .
Biological Activity
4-acetyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C17H18N4O4S2, with a molecular weight of approximately 398.48 g/mol. The presence of both sulfonamide and pyridazine moieties contributes to its biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, a study evaluated various benzenesulfonamide derivatives against several bacterial strains, revealing significant antimicrobial activity.
| Compound Name | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 125 | 250 |
| This compound | Escherichia coli | 100 | 200 |
These results indicate that the compound exhibits promising antibacterial activity, particularly against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has been assessed for its anti-inflammatory properties. A study on related sulfonamide derivatives demonstrated their efficacy in inhibiting carrageenan-induced edema in rats, which is a standard model for evaluating anti-inflammatory drugs.
| Time (h) | % Inhibition |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These findings suggest that the compound may possess significant anti-inflammatory activity, comparable to established anti-inflammatory agents .
The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to impaired DNA synthesis and ultimately bacterial cell death. Additionally, the presence of the pyridazine ring may enhance the interaction with biological targets due to its electron-withdrawing properties .
Case Studies
- Antimicrobial Efficacy : A comparative study involving various benzenesulfonamide derivatives showed that the compound exhibited lower MIC values than traditional antibiotics like penicillin, indicating its potential as an alternative treatment option .
- Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduced inflammation in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
